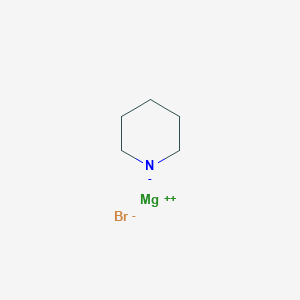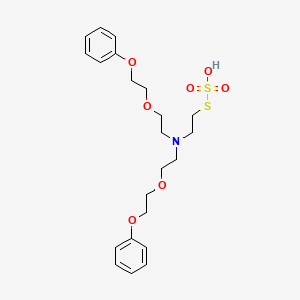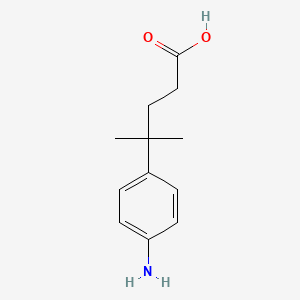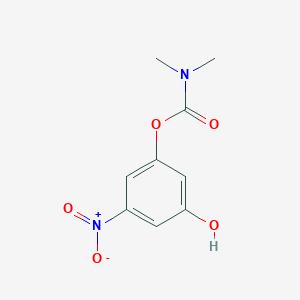
3-Hydroxy-5-nitrophenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-nitrophenyl dimethylcarbamate is an organic compound with the molecular formula C9H10N2O5 and a molecular weight of 226.186 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-Hydroxy-5-nitrophenyl dimethylcarbamate involves several steps. One common method includes the reaction of 3-hydroxy-5-nitrophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Hydroxy-5-nitrophenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy-5-nitrophenyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-nitrophenyl dimethylcarbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Hydroxy-5-nitrophenyl dimethylcarbamate can be compared with other similar compounds such as:
- 3-Hydroxy-4-nitrophenyl dimethylcarbamate
- 3-Hydroxy-5-chlorophenyl dimethylcarbamate
- 3-Hydroxy-5-methylphenyl dimethylcarbamate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific nitro and hydroxyl substituents, which confer distinct properties and applications .
Properties
CAS No. |
13831-58-8 |
|---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
(3-hydroxy-5-nitrophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H10N2O5/c1-10(2)9(13)16-8-4-6(11(14)15)3-7(12)5-8/h3-5,12H,1-2H3 |
InChI Key |
BILOSMALXANGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=CC(=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)
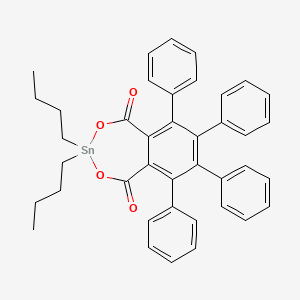
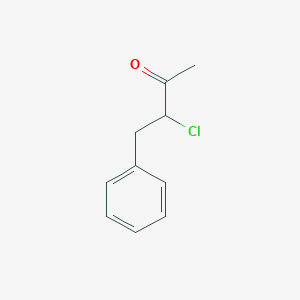
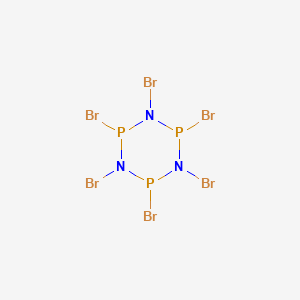
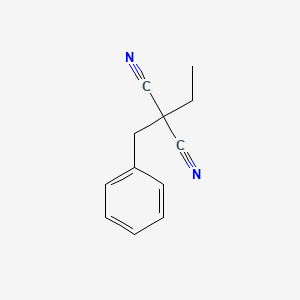
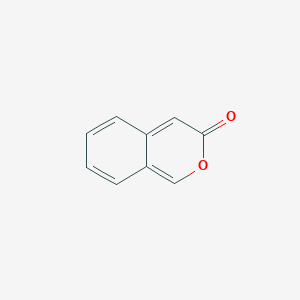
![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
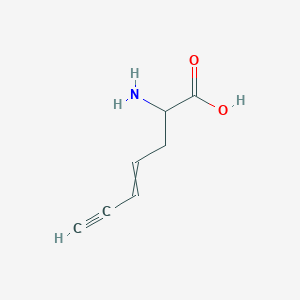
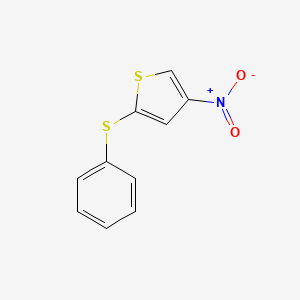
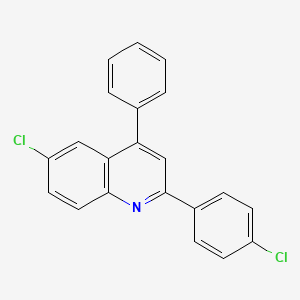
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
